molecular formula C12H17BrClNO2 B2923047 4-(2-(4-Bromophenoxy)ethyl)morpholine hydrochloride CAS No. 302962-86-3

4-(2-(4-Bromophenoxy)ethyl)morpholine hydrochloride

Cat. No.: B2923047
CAS No.: 302962-86-3
M. Wt: 322.63
InChI Key: OBFKZJMZVGOGPH-UHFFFAOYSA-N
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Description

4-(2-(4-Bromophenoxy)ethyl)morpholine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of a bromophenoxy group attached to an ethyl chain, which is further connected to a morpholine ring. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-Bromophenoxy)ethyl)morpholine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromophenol and 2-chloroethylmorpholine.

    Etherification: 4-bromophenol is reacted with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate to form 4-(2-(4-Bromophenoxy)ethyl)morpholine.

    Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.

    Purification: Employing techniques such as recrystallization and filtration to ensure high purity of the final product.

    Quality Control: Implementing stringent quality control measures to maintain consistency and efficacy of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-Bromophenoxy)ethyl)morpholine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, typically conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Major Products

The major products formed from these reactions include:

    Substituted Derivatives: Various functional groups can replace the bromine atom, leading to a wide range of substituted derivatives.

    Oxidized and Reduced Forms: Depending on the reaction conditions, the compound can be converted into its oxidized or reduced forms.

Scientific Research Applications

4-(2-(4-Bromophenoxy)ethyl)morpholine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-(4-Bromophenoxy)ethyl)morpholine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to certain receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(2-Bromophenoxy)ethyl)morpholine: Similar in structure but with a different bromine position, leading to distinct chemical properties.

    4-(2-(4-Chlorophenoxy)ethyl)morpholine: Chlorine substitution instead of bromine, affecting its reactivity and applications.

Uniqueness

4-(2-(4-Bromophenoxy)ethyl)morpholine hydrochloride stands out due to its specific bromine substitution, which imparts unique reactivity and potential therapeutic benefits compared to its analogs .

Properties

IUPAC Name

4-[2-(4-bromophenoxy)ethyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2.ClH/c13-11-1-3-12(4-2-11)16-10-7-14-5-8-15-9-6-14;/h1-4H,5-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFKZJMZVGOGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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